molecular formula C15H18ClNO3S B2782764 2-Chloro-N-[2-(furan-2-yl)ethyl]-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]acetamide CAS No. 2411240-99-6

2-Chloro-N-[2-(furan-2-yl)ethyl]-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]acetamide

Cat. No. B2782764
CAS RN: 2411240-99-6
M. Wt: 327.82
InChI Key: SXMPSMYJRAXYOD-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[2-(furan-2-yl)ethyl]-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]acetamide” is a complex organic molecule. It contains functional groups such as chloro, furan, thiophen, methoxy, and acetamide .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For instance, the chloro group might be susceptible to nucleophilic substitution reactions, while the acetamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like acetamide could impact its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many indole derivatives (which have a structure somewhat similar to the given compound) have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling of chemicals should always be done with appropriate safety measures .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. For instance, if it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

2-chloro-N-[2-(furan-2-yl)ethyl]-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3S/c1-19-10-12-7-14(21-11-12)9-17(15(18)8-16)5-4-13-3-2-6-20-13/h2-3,6-7,11H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMPSMYJRAXYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CSC(=C1)CN(CCC2=CC=CO2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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